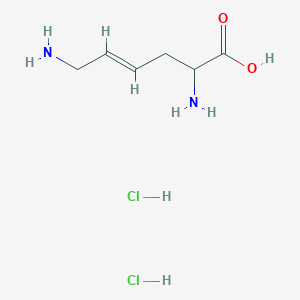

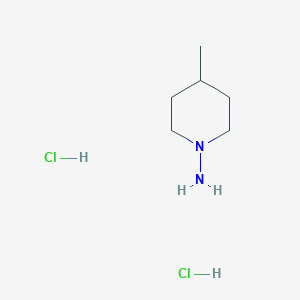

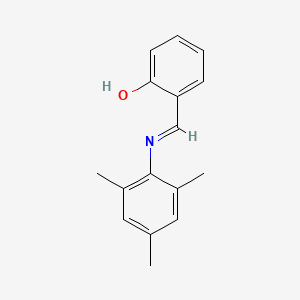

![molecular formula C12H16N2 B6360840 (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1414960-54-5](/img/structure/B6360840.png)

(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline” is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxalines are also known as benzo[a]pyrazines and are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials .

Synthesis Analysis

Quinoxalines are traditionally synthesized by the condensation of 1,2-diaminobenzene (ortho-phenylenediamine) with a dicarbonyl compound (like glyoxal, 1,2-diketones, etc.) under acidic or basic conditions . More recently, greener and more efficient methods such as microwave-assisted synthesis have been developed . These methods offer reduced reaction time and increased yields .Molecular Structure Analysis

Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

Quinoxaline displays properties typical of aromatic compounds. It exhibits stability and undergoes reactions typical of aromatic heterocycles . These properties make it a valuable building block in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

Quinoxaline is typically a colorless to pale-yellow solid at room temperature. It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

- (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline and its derivatives play a crucial role in the synthesis of various heterocyclic compounds. This includes the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline, which are achieved through 1,3-dipolar cycloaddition reactions (Kim et al., 1990).

- Further, the compound is used in the creation of pyrido[1',2':1,2]imidazo[4,5-b]quinoxaline derivatives, which exhibit intense greenish-yellow fluorescence (Tomoda et al., 1990).

Fluorescent Properties and Applications

- Certain derivatives of this compound, such as fluorinated derivatives of pyrido[2,3-b]- and pyrimido[4,5-b]quinoxalines, have been prepared and show promise in applications that utilize their fluorescent properties (Charushin et al., 2001).

Chemical Structure and Reactivity Studies

- Investigations into the chemical structure and reactivity of related compounds, such as organic salts derived from pyrido[1,2-a]quinoxaline, contribute to the understanding of their electronic and structural properties. This is crucial for the development of new compounds in this class (Faizi et al., 2018).

Electrochemical and Spectroelectrochemical Studies

- Electrochemical studies of derivatives like pyrido[2,3-f]quinoxalines provide insights into their reduction behavior and the generation of radical monoanions, which are significant for various chemical and pharmaceutical applications (Lušpai et al., 2014).

Diversification in Pharmaceutical Research

- The diversification of pyrrolo[1,2-a]quinoxalines, closely related to this compound, is vital in pharmaceutical research and organic synthesis. New methods for their selective chlorination and bromination have been developed, expanding their application range (Le et al., 2021).

Antimicrobial and Cytotoxic Activities

- Compounds based on the quinoxaline structure, such as 7-aza-des-A-steroids, have shown significant antimicrobial and cytotoxic activities, which are important for the development of new pharmaceuticals (Krojer et al., 2013).

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

It’s worth noting that quinoxaline derivatives have been reported to exert their effects through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoxaline derivatives have been associated with a variety of biochemical pathways, including those involved in cell cycle regulation and apoptosis .

Pharmacokinetics

A study on a quinoxaline urea analog reported low bioavailability, extensive metabolism, and primarily elimination by metabolism rather than excretion .

Result of Action

Quinoxaline derivatives have been reported to induce cell cycle arrest and apoptosis in certain cell lines .

Action Environment

It’s worth noting that the synthesis and reactivity of quinoxalines can be influenced by various factors, including the choice of catalyst and reaction conditions .

Safety and Hazards

Quinoxaline can cause irritation to the eyes, skin, and respiratory tract upon exposure . Therefore, adequate personal protective equipment, including gloves, eye protection, and appropriate clothing, should always be worn when handling this compound . Furthermore, quinoxaline should always be used in a well-ventilated area or under a fume hood to prevent inhalation .

Zukünftige Richtungen

Quinoxalines have several prominent pharmacological effects and have become the crucial component in drugs used to treat various diseases . Due to their importance, tremendous efforts have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles and provides an alternative method from the perspective of green and sustainable chemistry .

Eigenschaften

IUPAC Name |

(6aR)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWGNIXGOYARFJ-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

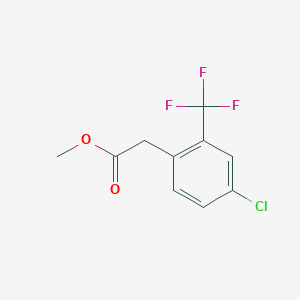

![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)

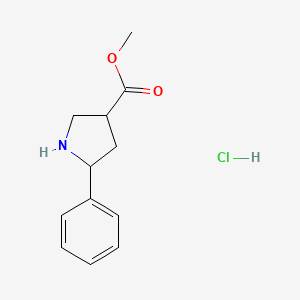

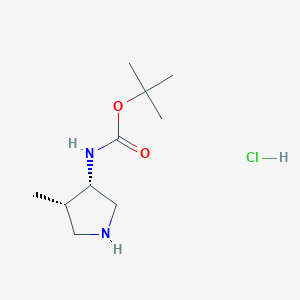

![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)

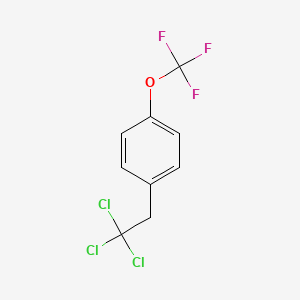

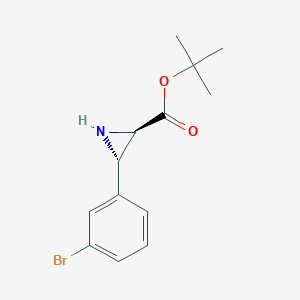

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)